molecular formula C12H17ClN2O4 B2763033 H-Leu-onp hcl CAS No. 75691-76-8

H-Leu-onp hcl

Cat. No.: B2763033
CAS No.: 75691-76-8
M. Wt: 288.73
InChI Key: BDEQRBFWMDWYJV-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is an off-white powder that is commonly used in peptide synthesis and biochemical research . The compound is a derivative of leucine, an essential amino acid, and is often utilized in the study of enzyme kinetics and protein interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Leu-onp hydrochloride typically involves the esterification of L-leucine with 4-nitrophenol in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of H-Leu-onp hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

H-Leu-onp hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: L-leucine and 4-nitrophenol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 4-aminophenyl ester derivatives

Scientific Research Applications

H-Leu-onp hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of H-Leu-onp hydrochloride involves its interaction with enzymes and proteins. The compound acts as a substrate for various enzymes, allowing researchers to study enzyme kinetics and reaction mechanisms. The nitrophenyl ester moiety is particularly useful in spectrophotometric assays, as the release of 4-nitrophenol can be easily monitored .

Comparison with Similar Compounds

H-Leu-onp hydrochloride is similar to other leucine derivatives and nitrophenyl esters. Some comparable compounds include:

    L-Leucine methyl ester hydrochloride: Another leucine derivative used in peptide synthesis.

    L-Leucine 4-nitroanilide hydrochloride: Similar in structure but with a nitroaniline group instead of a nitrophenyl ester.

    L-Leucine 4-nitrophenyl ester: The non-hydrochloride form of H-Leu-onp hydrochloride

H-Leu-onp hydrochloride is unique due to its specific ester linkage and the presence of the nitrophenyl group, which makes it particularly useful in spectrophotometric assays and enzyme kinetics studies .

Properties

IUPAC Name

(4-nitrophenyl) (2S)-2-amino-4-methylpentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4.ClH/c1-8(2)7-11(13)12(15)18-10-5-3-9(4-6-10)14(16)17;/h3-6,8,11H,7,13H2,1-2H3;1H/t11-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDEQRBFWMDWYJV-MERQFXBCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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